Ethyl 3-methyl-3-phenylglycidate
Overview
Description
Ethyl 3-methyl-3-phenylglycidate, commonly known as strawberry aldehyde, is an organic compound widely used in the flavor and fragrance industry. Despite its common name, it does not contain an aldehyde group. This compound is known for its pleasant strawberry-like aroma and is used in various applications, including perfumes, cosmetics, and artificial fruit flavors .
Mechanism of Action
Ethyl methylphenylglycidate, also known as strawberry aldehyde, is an organic compound widely used in the flavor and fragrance industry .
Target of Action
Ethyl methylphenylglycidate primarily targets the olfactory receptors, contributing to the perception of a pleasant strawberry-like aroma and taste . It is used in various applications, including perfumes, soaps, beauty care products, detergents, pharmaceuticals, baked goods, candies, ice cream, and others .
Mode of Action
The compound contains two functional groups, an ester and an epoxide . These groups interact with the olfactory receptors, triggering a sensory response that is interpreted as a strawberry-like aroma and taste .
Biochemical Pathways
It is known that the compound interacts with the olfactory system, which involves a complex network of biochemical pathways related to smell perception .
Pharmacokinetics
Given its widespread use in food and cosmetic products, it is generally recognized as safe (gras) by the us food and drug administration .
Result of Action
The primary result of ethyl methylphenylglycidate’s action is the perception of a pleasant strawberry-like aroma and taste . This makes it a valuable ingredient in a variety of products, enhancing their sensory appeal .
Action Environment
The efficacy and stability of ethyl methylphenylglycidate can be influenced by various environmental factors. For instance, it is a colorless liquid that is insoluble in water . Therefore, its application and effectiveness can vary depending on the medium in which it is used .
Biochemical Analysis
Biochemical Properties
Ethyl methylphenylglycidate contains ester and epoxide functional groups .
Cellular Effects
It is generally recognized as safe (GRAS) by the US Food and Drug Administration , suggesting it does not have significant adverse effects on cell function.
Molecular Mechanism
It is known to contain two functional groups, an ester and an epoxide , which may interact with biomolecules in the body
Temporal Effects in Laboratory Settings
Long-term, high-dose studies in rats have demonstrated that Ethyl methylphenylglycidate has no significant adverse health effects and is not carcinogenic . This suggests that it is stable and does not degrade significantly over time in laboratory settings.
Metabolic Pathways
It is known to be synthesized via the Darzens condensation
Transport and Distribution
Given its insolubility in water , it may require transporters or binding proteins to move within the body.
Preparation Methods
Ethyl 3-methyl-3-phenylglycidate is typically synthesized through the Darzens condensation reaction. This involves the condensation of acetophenone with the ethyl ester of monochloroacetic acid in the presence of a base . The reaction conditions usually include:
Reactants: Acetophenone and ethyl chloroacetate
Catalyst/Base: Sodium or potassium hydroxide
Solvent: Ethanol or other suitable solvents
Temperature: Moderate temperatures, typically around room temperature to slightly elevated temperatures
The industrial production of ethyl methylphenylglycidate follows similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Ethyl 3-methyl-3-phenylglycidate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines, thiols
Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of ethyl methylphenylglycidate.
Scientific Research Applications
Ethyl 3-methyl-3-phenylglycidate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Extensively used in the fragrance and flavor industry, particularly in the production of artificial fruit flavors, perfumes, soaps, and cosmetics
Comparison with Similar Compounds
Ethyl 3-methyl-3-phenylglycidate can be compared with other similar compounds, such as:
Methyl methylphenylglycidate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl phenylglycidate: Lacks the methyl group on the epoxide ring.
Ethyl cinnamate: Contains a cinnamate group instead of the epoxide ring.
This compound is unique due to its specific combination of ester and epoxide functional groups, which contribute to its distinctive aroma and reactivity .
Properties
IUPAC Name |
ethyl 3-methyl-3-phenyloxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKRYVGRPXFFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020591 | |
Record name | Ethyl methylphenylglycidate | |
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Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methyl-3-phenylglycidic acid ethyl ester is a clear, colorless to yellowish liquid with a strawberry-like odor. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to light-yellow liquid with a strong odor like fruit or berries; [HSDB] Colorless liquid; [MSDSonline], Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry | |
Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
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Record name | 2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester | |
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Record name | Ethyl methylphenylglycidate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
522 to 527 °F at 760 mmHg (NTP, 1992), 272-275 °C, 272.00 to 275.00 °C. @ 760.00 mm Hg | |
Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
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Record name | ETHYL METHYLPHENYLGLYCIDATE | |
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Record name | Phenylmethylglycidic ester | |
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Flash Point |
greater than 200 °F (NTP, 1992), 134 °C | |
Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
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Record name | ETHYL METHYLPHENYLGLYCIDATE | |
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Solubility |
Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), SOL IN 3 VOLUMES OF 60% ALCOHOL, 1:3 & MORE IN 70% ALCOHOL; 1:2 IN 80% ALC; INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS, Insoluble in water, glycerol; Soluble in propylene glycol, fixed oils, Soluble (in ethanol) | |
Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
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Record name | ETHYL METHYLPHENYLGLYCIDATE | |
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Record name | Ethyl methylphenylglycidate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/ | |
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Density |
1.104 to 1.123 at 68 °F (NTP, 1992), 1.0442 @ 20 °C, 1.086-1.096 | |
Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
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Record name | ETHYL METHYLPHENYLGLYCIDATE | |
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Record name | Ethyl methylphenylglycidate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/ | |
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Color/Form |
COLORLESS TO PALE-YELLOW LIQUID | |
CAS No. |
77-83-8, 19464-95-0 | |
Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
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Record name | Ethyl 3-methyl-3-phenylglycidate | |
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Record name | 2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester | |
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Record name | ETHYL METHYLPHENYLGLYCIDATE | |
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Retrosynthesis Analysis
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